Belnacasan (VX-765), CAS 273404-37-8, is a highly potent, orally bioavailable prodrug of VRT-043198, functioning as a selective inhibitor of the interleukin-1β converting enzyme (ICE)/caspase-1 and caspase-4 . Characterized by its enhanced cell permeability and blood-brain barrier (BBB) penetrance, it is widely procured for in vivo models of inflammation, pyroptosis, and neurodegeneration [1]. Its high solubility in DMSO (up to 100 mg/mL) and stability as a solid make it a highly reliable precursor for formulation in complex biological assays and long-term laboratory workflows .
Substituting Belnacasan with generic pan-caspase inhibitors (such as Z-VAD-FMK) or older generation caspase-1 inhibitors (like Pralnacasan/VX-740) severely compromises assay specificity and in vivo translatability [1]. Pan-caspase inhibitors indiscriminately block apoptotic caspases, confounding experimental data where isolating pyroptosis from apoptosis is critical. Furthermore, utilizing the active metabolite (VRT-043198) directly in whole-animal or intact-cell models often fails due to poor membrane permeability and a lack of oral bioavailability, necessitating the esterase-cleavable prodrug structure of Belnacasan to achieve effective intracellular and central nervous system concentrations[2].
Belnacasan is specifically engineered as an esterase-cleavable prodrug to overcome the poor membrane permeability of its active metabolite, VRT-043198 [1]. In procurement for in vivo studies, Belnacasan delivers an oral bioavailability with a Cmax of 1.53 µM (at 84 mg/kg p.o. in mice), whereas direct administration of VRT-043198 yields negligible systemic distribution and requires direct site injection . This prodrug mechanism ensures robust intracellular conversion and blood-brain barrier penetrance [1].
| Evidence Dimension | Oral Bioavailability and Cell Permeability |
| Target Compound Data | High oral absorption (Cmax = 1.53 µM at 84 mg/kg p.o.) and BBB penetrance |
| Comparator Or Baseline | VRT-043198 (Active Metabolite): Poor membrane permeability; requires direct injection |
| Quantified Difference | Orders of magnitude higher systemic and CNS exposure via oral route |
| Conditions | In vivo mouse models and intact cell assays |
Procuring the prodrug is essential for intact-cell assays and systemic in vivo dosing where the active metabolite cannot cross lipid bilayers.
When distinguishing inflammatory cell death (pyroptosis) from standard apoptosis, Belnacasan provides superior enzymatic selectivity compared to broad-spectrum inhibitors . Belnacasan (via its active form) inhibits Caspase-1 with a Ki of 0.8 nM and Caspase-4 at <0.6 nM . Crucially, it exhibits a Ki of 21,500 nM against Caspase-3, representing a >26,000-fold selectivity window . This prevents the off-target apoptotic suppression commonly seen with pan-caspase inhibitors.
| Evidence Dimension | Caspase-1 vs Caspase-3 Selectivity (Ki) |
| Target Compound Data | Caspase-1 Ki = 0.8 nM; Caspase-3 Ki = 21,500 nM |
| Comparator Or Baseline | Pan-caspase inhibitors: Broad inhibition across Caspase-1 and Caspase-3 (low nM range for both) |
| Quantified Difference | >26,000-fold selectivity for Caspase-1 over Caspase-3 |
| Conditions | Cell-free protease enzyme assays tracking substrate hydrolysis |
This extreme selectivity allows researchers to block IL-1β/IL-18 release without artificially preserving cells that would otherwise undergo normal apoptosis.
For applications in joint disease and systemic inflammation, Belnacasan demonstrates a distinct pharmacological profile compared to the older caspase-1 inhibitor Pralnacasan (VX-740) [1]. In comparative murine micromass culture studies, while both inhibit caspase-1, Belnacasan uniquely upregulates anti-inflammatory cytokine responses, whereas VX-740 primarily decreases pro-inflammatory cytokines and alters chondrogenic nodule formation[1]. Belnacasan effectively suppresses LPS-induced IL-1β release in PBMCs with an IC50 of ~0.67 µM, making it the preferred choice for immunomodulatory therapeutic modeling.
| Evidence Dimension | Cytokine Modulation Profile |
| Target Compound Data | Upregulates anti-inflammatory cytokines; IC50 ~0.67 µM for IL-1β release |
| Comparator Or Baseline | Pralnacasan (VX-740): Decreases pro-inflammatory cytokines but lacks anti-inflammatory upregulation |
| Quantified Difference | Distinct pathway modulation favoring immune homeostasis |
| Conditions | Murine chondrogenic micromass cultures and human PBMCs (LPS-stimulated) |
Buyers targeting systemic immunomodulation and neuroinflammation should select Belnacasan for its balanced cytokine-modulating properties over older analogs.
Due to its established blood-brain barrier penetrance and oral bioavailability, Belnacasan is the optimal caspase-1 inhibitor for studying multiple system atrophy (MSA), Alzheimer's disease, and drug-resistant epilepsy [1].
The prodrug formulation readily crosses cell membranes before esterase cleavage, making it ideal for in vitro human PBMC and macrophage assays measuring LPS- or HIV-induced IL-1β/IL-18 release .
Its >26,000-fold selectivity for Caspase-1 over Caspase-3 allows researchers to cleanly decouple NLRP3 inflammasome activation and pyroptosis from apoptotic cascades in complex tissue cultures .